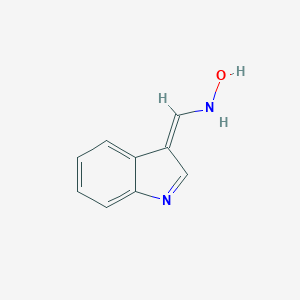

1H-indole-3-carbaldehyde oxime

Overview

Description

Synthesis Analysis

1H-indole-3-carbaldehyde oxime and its derivatives can be synthesized through several methods. One approach involves the reactions of indol-3-yl-carbaldehyde oximes with electrophilic alkenes/alkynes, leading to the generation of nitrones and subsequent cycloaddition processes to afford isoxazolidines and γ-carbolines (Malamidou-Xenikaki et al., 1997). Another synthesis route is the gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to produce 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, showcasing the operational simplicity and efficiency of this method (Kothandaraman et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been examined to understand the geometry of the hydroxyimino function relative to the indole core. Studies have revealed variations in the geometry of the oxime group, demonstrating its influence on the molecular packing and stabilization through hydrogen bonding and π–π interactions (Janes et al., 2001).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, including cycloisomerizations, allylations, and domino reactions. These reactions enable the formation of diverse indole derivatives, showcasing the compound's versatility as a chemical precursor. For example, indium-mediated domino allylation of 1H-indole-3-carbaldehyde has been developed to access variously functionalized indolylbutenes, illustrating the efficiency of this synthesis approach (Colombo et al., 2008).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, melting point, and stability, are crucial for its handling and application in chemical syntheses. While specific studies focusing solely on these aspects were not identified in this search, the physical properties often influence the conditions under which chemical reactions and syntheses are conducted.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with various nucleophiles and electrophiles, play a significant role in its application in synthetic organic chemistry. The compound's ability to participate in nucleophilic substitution reactions and serve as a building block for trisubstituted indoles underlines its utility in creating complex molecular architectures (Yamada et al., 2009).

Scientific Research Applications

Coordination Chemistry and Magnetic Properties : A study by Giannopoulos et al. (2014) highlighted the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand in forming a Mn(III)25 barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Organic Synthesis : Malamidou-Xenikaki et al. (1997) demonstrated that indol-3-yl-carbaldehyde oximes can act as Michael donors, leading to the formation of isoxazolidines and -carbolines, which are significant in the synthesis of various organic compounds (Malamidou-Xenikaki et al., 1997).

Baeyer-Villiger Oxidation in Synthesis : Bourlot et al. (1994) reported a convenient method for synthesizing 1,2-dihydro-3H-indol-3-ones and 1,2-dihydro-2H-indol-2-ones via Baeyer-Villiger oxidation, which is significant in drug discovery and organic synthesis (Bourlot et al., 1994).

Ligand-Protein Interactions and Drug Discovery : A study by Fatima et al. (2022) indicated that 1H-Indole-3-carbaldehyde shows promise in biological applications, with potential for drug similarities and ligand-protein interactions (Fatima et al., 2022).

Pharmaceutical Applications : Various studies have shown the synthesis of novel compounds using 1H-indole-3-carbaldehyde oxime derivatives, demonstrating significant antioxidant, antimicrobial, and anticancer activities. For instance, Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives with considerable antioxidant activity (Gopi & Dhanaraju, 2020).

Sustainable Synthesis Methods : Baláž et al. (2019) demonstrated a mechanochemical synthesis of N-substituted indole-3-carboxaldehyde oximes, presenting an environmentally friendly alternative to classical synthesis methods (Baláž et al., 2019).

Future Directions

Mechanism of Action

Target of Action

It is known that 1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Mode of Action

It’s known that 1h-indole-3-carbaldehyde and its derivatives are involved in multicomponent reactions (mcrs), which offer access to complex molecules .

Biochemical Pathways

In Arabidopsis thaliana, derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play an important role in pathogen defense in cruciferous plants .

Pharmacokinetics

The molecular formula of 1h-indole-3-carbaldehyde oxime is c9h8n2o, with an average mass of 160173 Da and a monoisotopic mass of 160063660 Da . These properties may influence its bioavailability.

Result of Action

It’s known that 1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Action Environment

It’s known that multicomponent reactions (mcrs), in which 1h-indole-3-carbaldehyde and its derivatives are involved, are generally high-yielding, operationally friendly, time- and cost-effective, complying with the green chemistry criteria .

properties

IUPAC Name |

(NE)-N-(1H-indol-3-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEFEUTYNRSOKX-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2592-05-4 | |

| Record name | Indole-3-aldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-carboxaldehyde Oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indole-3-aldehyde oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXU9CK5AQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

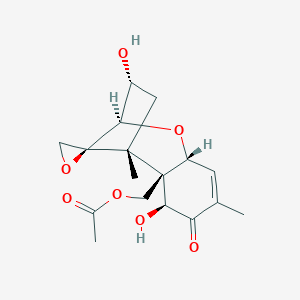

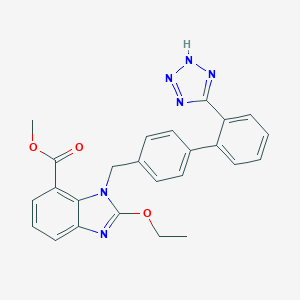

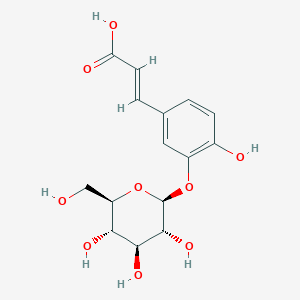

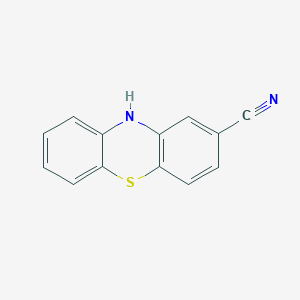

Feasible Synthetic Routes

Q & A

Q1: What synthetic routes are commonly employed to produce 1H-indole-3-carbaldehyde oxime derivatives?

A1: Several methods have been explored for synthesizing this compound derivatives. A common starting material is 2-indolone, which can be subjected to the Vilsmeier-Haack reaction to introduce a carbaldehyde group at the 3-position. [] Subsequent N-alkylation and oximation reactions can then yield 1-alkyl-2-chloro-1H-indole-3-carbaldehyde oximes and 1-alkyl-2-phenoxy-1H-indole-3-carbaldehyde oximes. [] An alternative approach involves a one-pot synthesis of 1-alkyl-2-alkoxy-1H-indole-3-carbaldehyde oximes directly from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes through Williamson ether synthesis. [] Additionally, the hydroxyl group of the oxime moiety can be further functionalized through acylation reactions with various acyl chlorides to yield N-acyl-3-indolealdehyde oxime esters. []

Q2: What characterization techniques are commonly used to confirm the structure of newly synthesized this compound derivatives?

A2: Researchers rely on a combination of spectroscopic and analytical techniques to confirm the structures of novel this compound derivatives. These techniques often include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR is frequently employed to elucidate the structure and confirm the presence of specific protons within the molecule. [, ]

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the synthesized compounds, such as the characteristic peaks for carbonyl and oxime moieties. [, ]

- Mass spectrometry (MS): MS analysis provides information about the molecular weight of the compound and its fragmentation pattern, further supporting the proposed structure. [, ]

- Elemental analysis: This technique determines the percentage composition of elements within the synthesized compound, confirming its purity and consistency with the expected molecular formula. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)